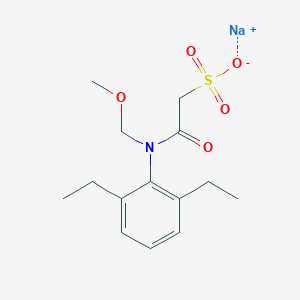
(E)-6-Amino-2-hexenoic Acid Hydrochloride
説明
(E)-6-Amino-2-hexenoic acid hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. The parent compound, 6-aminohexanoic acid, is utilized in various applications, including as an antifibrinolytic drug in clinical settings. It also plays a pivotal role in the synthesis of modified peptides and is a key component in the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in the construction of biologically active structures .
Synthesis Analysis
The synthesis of related compounds, such as N-protected syn and anti (E)-3-amino-2-hydroxy-4-hexenoate, has been reported to involve the conversion of anti β-amino-α-hydroxy acids into their corresponding syn esters. This process is mediated by DCC/DMAP·HCl esterification. An example of this synthesis is the creation of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate from its (2S,3S)-isomer. The stereogenic centers in this process are formed through a Michael addition of a homochiral lithium amide to t-butyl sorbate, followed by oxidation of the enolate intermediate . Although this synthesis does not directly describe (E)-6-Amino-2-hexenoic acid hydrochloride, it provides insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of (E)-6-Amino-2-hexenoic acid hydrochloride would be expected to contain an amino group at one end and a hexenoic acid moiety, indicating the presence of a double bond within the carbon chain. The structure is likely to exhibit hydrophobic characteristics due to the hexenoic acid component, while the amino group could contribute to its reactivity and ability to form linkages in peptides or other biologically active molecules .
Chemical Reactions Analysis
While specific chemical reactions of (E)-6-Amino-2-hexenoic acid hydrochloride are not detailed in the provided papers, the parent compound 6-aminohexanoic acid's reactivity suggests that its derivative could participate in reactions typical of amino acids and α,β-unsaturated carboxylic acids. This includes potential involvement in peptide bond formation, Michael addition reactions, and esterification processes similar to those described for the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-6-Amino-2-hexenoic acid hydrochloride can be inferred from the properties of 6-aminohexanoic acid. As a hydrophobic molecule, it is likely to have low solubility in water but may dissolve better in organic solvents. The presence of the amino group suggests that it could exist in a zwitterionic form at certain pH levels, and the hydrochloride salt form would be expected to enhance its solubility in polar solvents. The compound's melting point, boiling point, and other physical properties would be influenced by the length of the carbon chain and the presence of the double bond .
科学的研究の応用
Nitrogen Compounds in Fungi The fruit bodies of Amanita miculifera have been studied for their nitrogen compounds, revealing the presence of (2R)‐2‐amino‐6‐hydroxy‐4‐hexynoic acid and related amino acids. These compounds have sparked interest due to their structural uniqueness and possible biosynthetic pathways in fungi (Hatanaka et al., 1999).
Enzymatic Synthesis A study focused on α-chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid, using racemic 2-amino-5-hexenoic acid derivatives. The process involved various enzymatic and chemical steps, indicating the compound's potential in biochemical synthesis routes (Krishnamurthy et al., 2015).
Microbial Degradation Studies Research on the microbial degradation of steroid ring A highlighted the transformation of dl-2-amino-cis-4-hexenoic acid to 2-oxo-cis-4-hexenoic acid. This study provides insights into microbial enzymatic pathways and their potential applications in biodegradation processes (Coulter & Talalay, 1968).
Incorporation in Proteins Amino acids like 2-amino-5-hexenoic acid were studied for their ability to be incorporated into proteins in vivo. This research is crucial for understanding protein synthesis and the potential use of these amino acids in producing modified proteins with specific functionalities (Hest et al., 2000).
Solid-Phase Synthesis Research into the solid-phase synthesis of serglycin glycopeptides used t-butyl 6-bromo-(E)-4-hexenoate as a handle. This study underscores the compound's relevance in the synthesis of complex biological molecules, potentially impacting various fields including drug development and biomolecular research (Nakahara et al., 2000).
Enzymatic Synthesis Inhibition In the realm of enzymatic synthesis, specific amino acids, including variants of 2-amino-5-hexenoic acid, have been studied for their ability to inhibit the synthesis of S-adenosyl-L-methionine. This opens up potential applications in biochemistry and pharmaceuticals, where enzyme inhibition plays a crucial role (Coulter et al., 1974).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-6-aminohex-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4-6(8)9;/h2,4H,1,3,5,7H2,(H,8,9);1H/b4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZEYQKBDXFKX-VEELZWTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=C/C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648511 | |
| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-Amino-2-hexenoic Acid Hydrochloride | |
CAS RN |
19991-88-9 | |
| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)


![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)